2,6-DichlorobenzaMide--d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-DichlorobenzaMide–d3 is a deuterated form of 2,6-dichlorobenzamide, a compound known for its role as a metabolite of the herbicide dichlobenil. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The chemical formula for 2,6-DichlorobenzaMide–d3 is C₇H₂D₃Cl₂NO, and it is primarily used in scientific research due to its unique properties .
Vorbereitungsmethoden
The synthesis of 2,6-DichlorobenzaMide–d3 typically involves the deuteration of 2,6-dichlorobenzamide. One common method includes the reaction of 2,6-dichlorobenzonitrile with deuterated ammonia under controlled conditions to produce the deuterated amide. Industrial production methods may involve the use of specialized reactors and catalysts to ensure high yield and purity of the compound .
Analyse Chemischer Reaktionen
2,6-DichlorobenzaMide–d3 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, 2,6-DichlorobenzaMide–d3 can hydrolyze to form 2,6-dichlorobenzoic acid.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-DichlorobenzaMide–d3 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.
Biology: The compound is used in studies involving the metabolism of herbicides and their degradation products.
Medicine: Research involving the pharmacokinetics and dynamics of deuterated drugs often utilizes 2,6-DichlorobenzaMide–d3.
Wirkmechanismus
The mechanism of action of 2,6-DichlorobenzaMide–d3 involves its interaction with specific enzymes and pathways in biological systems. As a metabolite of dichlobenil, it interferes with the synthesis of cellulose in plants, leading to the inhibition of plant growth. The molecular targets include enzymes involved in the biosynthesis of cell wall components .
Vergleich Mit ähnlichen Verbindungen
2,6-DichlorobenzaMide–d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
2,6-Dichlorobenzamide: The non-deuterated form, commonly used as a herbicide metabolite.
2,6-Dichlorobenzoic Acid: A related compound formed through the hydrolysis of 2,6-dichlorobenzamide.
2,6-Dichlorobenzonitrile: The precursor in the synthesis of 2,6-dichlorobenzamide.
The deuterium labeling in 2,6-DichlorobenzaMide–d3 provides unique advantages in research, such as improved stability and the ability to trace metabolic pathways more accurately.
Eigenschaften
CAS-Nummer |
1219804-28-0 |
---|---|
Molekularformel |
C7H5Cl2NO |
Molekulargewicht |
193.041 |
IUPAC-Name |
2,6-dichloro-3,4,5-trideuteriobenzamide |
InChI |
InChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D |
InChI-Schlüssel |
JHSPCUHPSIUQRB-CBYSEHNBSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N)Cl |
Synonyme |
2,6-DichlorobenzaMide--d3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.